6H-Benzo[c]chromen-3-ol
Overview
Description
6H-Benzo[c]chromen-3-ol is a chemical compound with the CAS Number: 55815-63-9 . It has a molecular weight of 198.22 . The IUPAC name for this compound is 6H-benzo[c]chromen-3-ol .
Synthesis Analysis
The synthesis of substituted 6H-benzo[c]chromenes has been developed through a new and metal-free approach . This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the final products .Molecular Structure Analysis
The InChI code for 6H-Benzo[c]chromen-3-ol is 1S/C13H10O2/c14-10-5-6-12-11-4-2-1-3-9(11)8-15-13(12)7-10/h1-7,14H,8H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 6H-Benzo[c]chromen-3-ol is a highly regioselective intermolecular Diels–Alder cycloaddition . This is followed by an oxidative aromatization of the cyclohexadiene cycloadduct intermediate .Physical And Chemical Properties Analysis
6H-Benzo[c]chromen-3-ol is a solid at room temperature .Scientific Research Applications
Catalyst-Free Synthesis
A study by He et al. (2012) presents a catalyst-free synthesis of 6H-benzo[c]chromenes, highlighting an environmentally friendly approach using aqueous media and microwave irradiation (MWI). This synthesis method offers a greener alternative for producing these compounds, important for pharmaceutical and material science applications (He et al., 2012).
Synthetic Protocols Review
Mazimba (2016) reviews various synthetic protocols for 6H-benzo[c]chromen-6-ones, which are structurally similar to 6H-benzo[c]chromen-3-ol. These protocols are crucial for producing these compounds, used as core structures in secondary metabolites with pharmacological importance (Mazimba, 2016).
Novel Synthesis Methodologies
Singha et al. (2015) developed a novel methodology for synthesizing 6H-benzo[c]chromenes, involving intramolecular O-/N-arylations. This study contributes to the efficient production of these compounds, which are useful in various scientific research fields (Singha et al., 2015).
Safety And Hazards
properties
IUPAC Name |
6H-benzo[c]chromen-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-10-5-6-12-11-4-2-1-3-9(11)8-15-13(12)7-10/h1-7,14H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQSNPDIFXIWFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C(O1)C=C(C=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6H-Benzo[c]chromen-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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